molecular formula C8H5N3O5 B12787043 3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one CAS No. 52715-17-0

3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one

Katalognummer: B12787043
CAS-Nummer: 52715-17-0
Molekulargewicht: 223.14 g/mol
InChI-Schlüssel: OEJYWOUVKXLNIN-WEVVVXLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Nitrofurfurylideneamine)-2-oxazolinone, also known by its identifier PJ8W25U0ZC, is a compound with the molecular formula C8H5N3O5 and a molecular weight of 223.14 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-(5-Nitrofurfurylideneamine)-2-oxazolinone involves the reaction of 5-nitrofurfural with 2-oxazolidinone under specific conditions. The process typically requires a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Nitrofurfurylideneamine)-2-oxazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or other oxidized products .

Wissenschaftliche Forschungsanwendungen

3-(5-Nitrofurfurylideneamine)-2-oxazolinone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Nitrofurfurylideneamine)-2-oxazolinone involves its interaction with bacterial DNA. The compound binds to bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. This antimicrobial action helps in minimizing the development of resistant organisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with similar antimicrobial properties.

    Furazolidone: A compound with a similar structure and mechanism of action, used in treating bacterial and protozoal infections.

    Furaltadone: Another nitrofuran used in veterinary medicine

Uniqueness

3-(5-Nitrofurfurylideneamine)-2-oxazolinone is unique due to its specific structure, which allows it to interact effectively with bacterial DNA. Its stability and effectiveness in various applications make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

52715-17-0

Molekularformel

C8H5N3O5

Molekulargewicht

223.14 g/mol

IUPAC-Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazol-2-one

InChI

InChI=1S/C8H5N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-5H/b9-5+

InChI-Schlüssel

OEJYWOUVKXLNIN-WEVVVXLNSA-N

Isomerische SMILES

C1=COC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]

Kanonische SMILES

C1=COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.